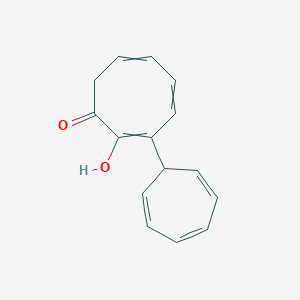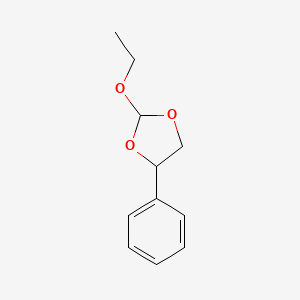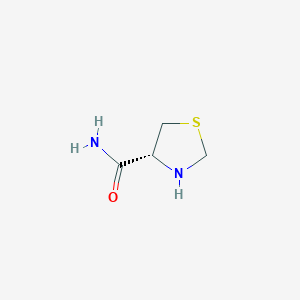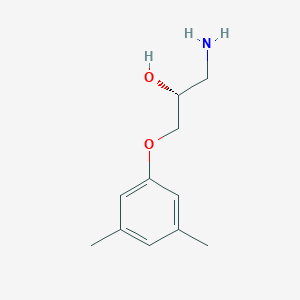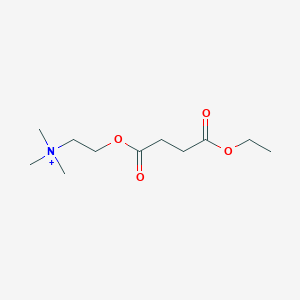
4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione typically involves the reaction of thioamides with brominating agents. One common method includes the reaction of thioamide with bromine in an organic solvent like chloroform or carbon tetrachloride at room temperature. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as using continuous flow reactors to ensure consistent product quality and yield. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminothiazolidine derivatives, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione involves its interaction with various molecular targets. The bromine atoms enhance its electrophilicity, allowing it to react with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the disruption of protein function, which is the basis for its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Thiazolidinedione: Known for its antidiabetic properties, thiazolidinedione activates peroxisome proliferator-activated receptors (PPARs) to improve insulin sensitivity.
Thiazolidinone: Exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness: This distinguishes it from other thiazolidine derivatives that may not have the same level of reactivity or biological activity .
Propriétés
Numéro CAS |
61323-61-3 |
|---|---|
Formule moléculaire |
C3H3Br2NO2S |
Poids moléculaire |
276.94 g/mol |
Nom IUPAC |
4,5-dibromo-1-oxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C3H3Br2NO2S/c4-1-2(5)9(8)6-3(1)7/h1-2H,(H,6,7) |
Clé InChI |
LCNXLVYXDAVIOD-UHFFFAOYSA-N |
SMILES canonique |
C1(C(S(=O)NC1=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



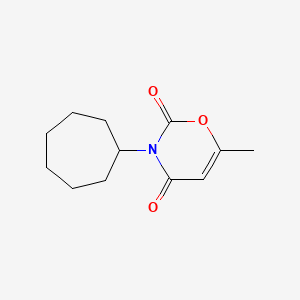
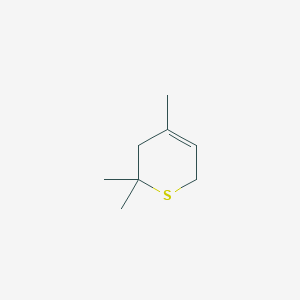
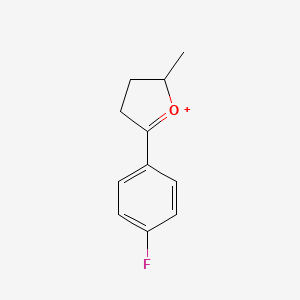
![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)
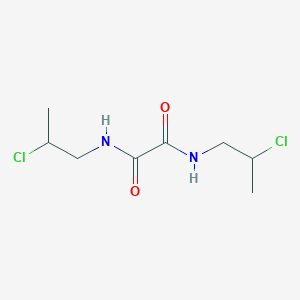
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
